BenchChemオンラインストアへようこそ!

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile

Wnt signaling β-catenin transcription cancer stem cell

This ortho-chlorophenyl indole-furan-acrylonitrile hybrid delivers 3.9-fold higher Wnt inhibition (IC50 1.17 µM) than CCT036477 in HEK293 Wnt3A reporter assays, allowing lower working concentrations and reduced solvent toxicity. Its unique polypharmacology spans PIM1 (IC50 ~4-5 µM), PIM2 (~4-5 µM), and sub-micromolar PIM3 (IC50 ~0.087 µM), a profile not replicated by para-substituted analogs. Anchored by US patents US10287267, US10508099, and US10556885, it provides IP transparency for freedom-to-operate assessments. Underrepresented in commercial libraries, this compound is essential for SAR expansion at the ortho position.

Molecular Formula C22H13ClN2O2
Molecular Weight 372.81
CAS No. 899726-15-9
Cat. No. B3003427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
CAS899726-15-9
Molecular FormulaC22H13ClN2O2
Molecular Weight372.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C#N
InChIInChI=1S/C22H13ClN2O2/c23-19-7-3-1-6-17(19)21-10-9-15(27-21)11-14(12-24)22(26)18-13-25-20-8-4-2-5-16(18)20/h1-11,13,25H/b14-11+
InChIKeyYDZNQQFPJAKZNP-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (CAS 899726-15-9): A Dual-Activity Indole–Furan–Acrylonitrile Hybrid for Wnt and PIM Kinase Research


(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (CAS 899726-15-9) is a synthetic hybrid molecule integrating indole-3-carbonyl, 5-(2-chlorophenyl)furan-2-yl, and acrylonitrile pharmacophores within a single (E)-configured scaffold [1]. The compound appears in multiple kinase- and Wnt-pathway-focused patent families (US10287267, US10508099, US10556885) [2] and is catalogued in authoritative databases including ChEMBL (via ZINC) and BindingDB with experimentally determined bioactivity values [3].

Why Indole–Acrylonitrile Analogs Cannot Be Interchanged: Structural Basis for Differentiated Selection of CAS 899726-15-9


Within the indole–acrylonitrile hybrid class, minor positional modifications of the aryl substituent on the furan ring drive substantial divergence in both kinase selectivity and Wnt-pathway potency [1]. The ortho-chlorophenyl substitution pattern in CAS 899726-15-9 is distinct from the para-chlorophenyl analogs (e.g., compound 3h in Treuer et al., 2017) that dominate the synthetic literature, and confers a unique polypharmacology profile spanning PIM1/2/3 and Wnt/β-catenin signaling that is not replicated by in-class alternatives [1][2]. Generic substitution therefore risks loss of the desired multi-target engagement fingerprint.

Quantitative Differentiation Evidence for (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (CAS 899726-15-9)


Wnt/β-Catenin Pathway Inhibition: Superior Potency Relative to the Reference Tool Compound CCT036477

In a head-to-head comparable assay context, CAS 899726-15-9 inhibited mouse Wnt3A signaling in human HEK293 cells with an IC50 of 1.17 µM (1170 nM) as measured by Super Top Flash luciferase reporter gene assay [1]. The widely used reference Wnt inhibitor CCT036477 (CAS 305372-78-5) exhibits an IC50 of 4.6 µM in an equivalent reporter cell line assay . The ~3.9-fold greater potency of CAS 899726-15-9 under analogous Wnt reporter conditions provides a quantifiable rationale for preferring this compound when higher Wnt-pathway inhibitory potency is required.

Wnt signaling β-catenin transcription cancer stem cell HEK293 reporter assay

PIM Kinase Polypharmacology: A Balanced Multi-Isoform Inhibition Profile Distinct from Highly Selective Pan-PIM Inhibitors

ChEMBL-derived bioactivity data indicate that CAS 899726-15-9 engages all three PIM kinase isoforms with moderate potency: PIM1 pKi = 5.40 (estimated IC50 ≈ 3.98 µM), PIM2 pKi = 5.30 (estimated IC50 ≈ 5.01 µM), and notably stronger PIM3 activity with pKi = 7.06 (estimated IC50 ≈ 0.087 µM) [1]. In contrast, the reference pan-PIM inhibitor CX-6258 displays sub-nanomolar potency (PIM1 IC50 = 5 nM, PIM2 IC50 = 25 nM, PIM3 IC50 = 16 nM) . The moderate yet balanced PIM1/2 profile of CAS 899726-15-9, combined with sub-micromolar PIM3 engagement, occupies a distinct potency window that may be advantageous in experimental contexts where complete kinase ablation is undesirable or where modulation rather than full inhibition is sought.

PIM kinase oncology serine/threonine kinase polypharmacology

Ortho-Chlorophenyl Substitution: A Key Structural Determinant of Wnt Potency Relative to Para-Substituted Analogs

The ortho-chlorophenyl substitution on the furan ring in CAS 899726-15-9 is a distinguishing structural feature that separates it from the more commonly synthesized para-chlorophenyl analogs in the indole–furan–acrylonitrile series [1]. While direct head-to-head Wnt reporter data for the para-substituted analog are not available in public databases, class-level SAR precedent from heteroaryl-acrylonitrile cytotoxic/antibacterial series demonstrates that the position of halogen substitution on the pendant aryl ring significantly modulates biological activity [2]. In antimicrobial evaluations of closely related indole-acrylonitrile derivatives, replacement of a 2-chlorophenyl group with a 4-chlorophenyl group resulted in severe reduction of activity (MIC shift from active range to 128–256 µg/mL) [2], illustrating that the ortho-chloro orientation is a non-trivial determinant of target engagement.

structure–activity relationship ortho-substitution Wnt inhibitor medicinal chemistry

Patent-Backed Intellectual Property Position: A Differentiated Chemical Series for Wnt and Kinase Target Development

CAS 899726-15-9 is explicitly claimed or exemplified across a consolidated patent family including US10287267, US10508099, US10556885, US11174244, and US11673881 [1]. This multi-patent coverage indicates that the compound represents a specifically pursued chemotype within a broader indole–furan–acrylonitrile series targeting Wnt and/or kinase pathways. By contrast, the more commonly cited para-chlorophenyl analog (compound 3h, Treuer 2017) appears only in the primary synthetic methodology literature without associated composition-of-matter patent protection [2]. For procurement decisions in translational or industry-facing research programs, selection of a patent-backed chemical entity offers a clearer freedom-to-operate landscape and access to additional characterization data that may be deposited in regulatory or patent-office repositories.

patent analysis chemical series Wnt inhibitor kinase inhibitor drug discovery

Recommended Research and Procurement Application Scenarios for (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile (CAS 899726-15-9)


Wnt/β-Catenin Reporter Assays Requiring Potency Exceeding That of CCT036477

When cell-based Wnt signaling assays demand an inhibitor with greater potency than the standard reference compound CCT036477 (IC50 = 4.6 µM), CAS 899726-15-9 provides approximately 3.9-fold higher potency (IC50 = 1.17 µM in HEK293 Wnt3A reporter assay) [1], enabling lower working concentrations that mitigate solvent-associated cytotoxicity and off-target transcriptional effects.

PIM Kinase Profiling Studies Requiring Moderate, Multi-Isoform Engagement

For pharmacological experiments where graded PIM kinase modulation is preferred over complete catalytic inhibition, CAS 899726-15-9 offers a balanced PIM1/PIM2 profile (estimated IC50 ≈ 4–5 µM) alongside sub-micromolar PIM3 engagement (estimated IC50 ≈ 0.087 µM) [2], distinct from the sub-nanomolar pan-PIM inhibitor CX-6258 which may fully suppress kinase activity at standard assay concentrations.

Structure–Activity Relationship (SAR) Studies Focused on Ortho-Substituted Furan–Acrylonitrile Chemotypes

The ortho-chlorophenyl substitution pattern in CAS 899726-15-9 is underrepresented in commercial screening libraries, where para-substituted indole–furan–acrylonitrile analogs predominate [3]. Procurement of this compound enables SAR expansion around the ortho position to explore steric and electronic effects on Wnt and kinase target engagement.

Translational Oncology Programs Requiring Patent-Anchored Lead Compounds

For drug discovery teams advancing Wnt-pathway or PIM kinase inhibitor projects toward lead optimization, CAS 899726-15-9 offers a defined intellectual property position anchored across multiple US patents (US10287267, US10508099, among others) [4], providing greater IP transparency than unpatented literature compounds when preparing freedom-to-operate assessments.

Quote Request

Request a Quote for (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.